molecular formula C7H6N2O4 B188596 N-(2-hydroxy-5-nitrophenyl)formamide CAS No. 70886-35-0

N-(2-hydroxy-5-nitrophenyl)formamide

Cat. No. B188596
Key on ui cas rn: 70886-35-0
M. Wt: 182.13 g/mol
InChI Key: DBNAERXDKYYDSJ-UHFFFAOYSA-N
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Patent
US07700633B2

Procedure details

To a stirred mixture of formic acid (20.7 g, 0.449 mol), acetic anhydride (32.0 g, 0.313 mol) and pyridine (37 g, 0.468 mol) is added at ambient temperature 2-amino-4-nitrophenol (24.0 g, 0.156 mol) in 15 mL of formic acid. Stirring is continued for 18 h. The solid formed is separated by suction filtration, washed with aqueous sodium bicarbonate, water, DCM and hexanes. After air drying for 18 h, N-(2-hydroxy-5-nitrophenyl)-formamide is obtained as a light green solid: (M−H)−=181.1.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
20.7 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])C.N1C=CC=CC=1.[NH2:14][C:15]1[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[CH:18]=[CH:17][C:16]=1[OH:24]>C(O)=O>[OH:24][C:16]1[CH:17]=[CH:18][C:19]([N+:21]([O-:23])=[O:22])=[CH:20][C:15]=1[NH:14][CH:1]=[O:3]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
37 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20.7 g
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
is separated by suction filtration
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate, water, DCM and hexanes
CUSTOM
Type
CUSTOM
Details
After air drying for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)[N+](=O)[O-])NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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